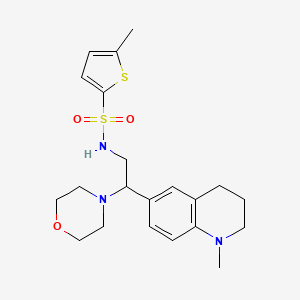![molecular formula C12H9Cl3N2 B2593302 3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine CAS No. 1040014-52-5](/img/structure/B2593302.png)
3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine is a chemical compound with the molecular formula C13H10Cl3N2. It is also known as TAK-659 and is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and function of B cells, which are a type of white blood cell that produces antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell-mediated diseases, including B cell lymphomas and autoimmune disorders.
作用機序
TAK-659 exerts its therapeutic effect by selectively inhibiting BTK, which is a key mediator of B cell receptor signaling. BTK is involved in the activation of various downstream signaling pathways that ultimately lead to the production of antibodies by B cells. By inhibiting BTK, TAK-659 blocks the activation and proliferation of B cells, thereby reducing the production of harmful autoantibodies in autoimmune disorders and the growth of malignant B cells in B cell lymphomas.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile in preclinical studies. It is rapidly absorbed after oral administration and has a long half-life, which allows for once-daily dosing. TAK-659 is also highly selective for BTK and does not inhibit other kinases that are important for immune cell function.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. TAK-659 also has a favorable pharmacokinetic profile, which makes it suitable for once-daily dosing. However, one limitation of TAK-659 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other anti-cancer drugs. Another potential direction is the investigation of TAK-659 in other B cell-mediated diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of TAK-659 in humans before it can be tested in clinical trials.
合成法
The synthesis of TAK-659 has been described in a patent application by Takeda Pharmaceutical Company Limited. The process involves the reaction of 3,5-dichloropyridine-2-amine with 4-chlorobenzyl chloride in the presence of a base and a solvent such as N,N-dimethylformamide (DMF). The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models of B cell-mediated diseases. In a study published in Cancer Research, TAK-659 was shown to inhibit the growth of various B cell lymphoma cell lines both in vitro and in vivo. The study also demonstrated that TAK-659 had a synergistic effect when combined with other anti-cancer drugs such as rituximab and lenalidomide.
In another study published in the Journal of Immunology, TAK-659 was found to be effective in suppressing the activation and proliferation of B cells in a mouse model of lupus. The study also showed that TAK-659 had a beneficial effect on the renal function of the mice, which is often compromised in lupus patients.
特性
IUPAC Name |
3,5-dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2/c13-9-3-1-8(2-4-9)6-16-12-11(15)5-10(14)7-17-12/h1-5,7H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKQZLIEIKEKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C=N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine](/img/structure/B2593219.png)
![N1-(2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2593220.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-(4-phenylpyrimidin-2-yl)piperidine-1-carboxamide](/img/structure/B2593223.png)
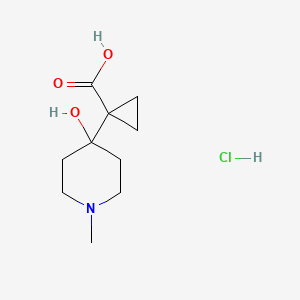
![N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2593225.png)
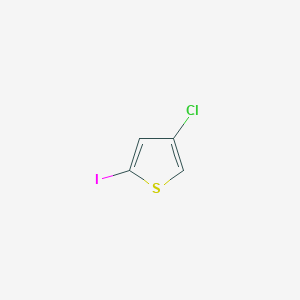
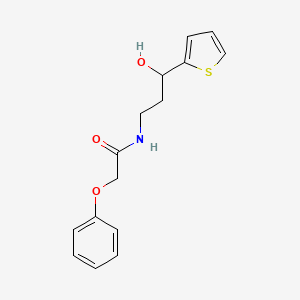
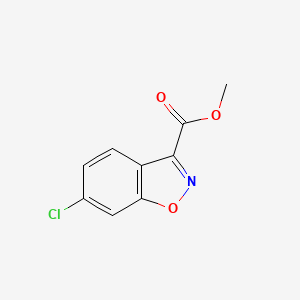
![2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2593233.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2593234.png)
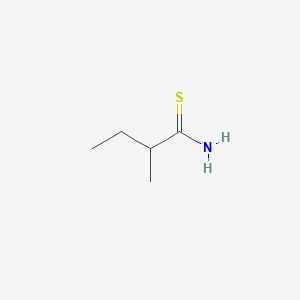
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2593237.png)
